Cas no 675166-30-0 ((5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one)

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one is a specialized compound with unique structural features. It offers high purity and a specific stereochemistry, making it ideal for research applications in organic synthesis and drug discovery. Its bromo and dimethoxy groups confer selectivity, while the sulfanylidene and imidazolidin-4-one moieties contribute to its reactivity. This compound is well-suited for the development of novel compounds with potential therapeutic applications.
(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one structure
675166-30-0 structure
商品名:(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
CAS番号:675166-30-0
MF:C14H15BrN2O3S
メガワット:371.249501466751
CID:6295074
PubChem ID:5506526

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one
    • (Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
    • AKOS000405711
    • (5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one
    • F0920-4465
    • 675166-30-0
    • (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
    • インチ: 1S/C14H15BrN2O3S/c1-4-17-13(18)10(16-14(17)21)6-8-5-9(15)12(20-3)7-11(8)19-2/h5-7H,4H2,1-3H3,(H,16,21)/b10-6-
    • InChIKey: AKRDGQUAPXDRIO-POHAHGRESA-N
    • ほほえんだ: BrC1C(=CC(=C(C=1)/C=C1/C(N(C(N/1)=S)CC)=O)OC)OC

計算された属性

  • せいみつぶんしりょう: 369.99868g/mol
  • どういたいしつりょう: 369.99868g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 82.9Ų

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0920-4465-2μmol
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0920-4465-1mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0920-4465-2mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0920-4465-20mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0920-4465-30mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0920-4465-10μmol
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0920-4465-3mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0920-4465-5mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0920-4465-40mg
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0920-4465-5μmol
(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
675166-30-0 90%+
5μl
$63.0 2023-05-17

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one 関連文献

(5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-oneに関する追加情報

Introduction to (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one (CAS No. 675166-30-0)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. One such compound, (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one, with the CAS number 675166-30-0, has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to the imidazolidinone class, a heterocyclic structure known for its versatility in medicinal chemistry.

The molecular framework of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one incorporates several key functional groups that contribute to its reactivity and potential applications. The presence of a bromo substituent at the 5-position of the phenyl ring enhances its interaction with biological targets, while the dimethoxy groups at positions 2 and 4 provide additional electronic modulation. The imidazolidinone core is flanked by an ethyl group and a methylidene bridge, which further influences its pharmacokinetic properties.

In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various enzymes and receptors involved in inflammatory and metabolic diseases. The structural motif of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one suggests potential activity as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the production of pro-inflammatory mediators. Preliminary studies have indicated that this compound exhibits promising anti-inflammatory properties by modulating the activity of these enzymes.

The synthesis of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors, followed by functional group transformations such as bromination and methoxylation. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are employed to achieve the desired molecular architecture.

The pharmacological evaluation of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in mammalian cell lines. Additionally, the compound has shown efficacy in reducing oxidative stress by scavenging reactive oxygen species (ROS). These effects make it a candidate for further investigation in the treatment of chronic inflammatory diseases.

The potential therapeutic applications of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one extend beyond anti-inflammatory effects. Its structural similarity to known bioactive molecules suggests that it may also interact with other biological targets involved in neurodegenerative diseases and cancer. For instance, studies have shown that imidazolidinone derivatives can modulate the activity of kinases and proteases implicated in tumor growth and progression. Further research is warranted to explore these possibilities.

The development of novel pharmaceutical agents relies heavily on understanding their interactions with biological systems at a molecular level. Computational methods such as molecular docking and quantum mechanical calculations are increasingly used to predict binding affinities and mechanisms of action. In the case of (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl-2-sulfanylideneimidazolidin-4-one, these techniques have been instrumental in identifying key residues on target proteins that mediate its effects. This information is crucial for optimizing lead compounds into viable drug candidates.

The safety profile of any potential drug candidate must be thoroughly evaluated before clinical translation. Toxicological studies are conducted to assess acute and chronic toxicity, as well as potential side effects. Preliminary data on (5Z)-5-(5-bromo-2,4-dimethoxyphenyl)methylidene-3-ethyl - 2-sulfanylideneimidazolidin - 4-one suggest that it exhibits low toxicity at therapeutic doses, although further studies are needed to confirm this finding across different animal models.

The future direction of research on (5Z)- 5-( 5 - bromo - 2 , 4 - dimethoxyphenyl ) - methylidene - 3 - ethyl - 2 - sulfanylideneimidazolidin - 4 - one includes exploring its efficacy in vivo through preclinical animal models. This will provide valuable insights into its pharmacokinetic behavior and therapeutic potential in vivo conditions. Additionally, efforts are underway to optimize synthetic routes for large-scale production while maintaining high purity standards.

In conclusion,
the compound< strong>(

CAS NO
.
.
.
.
.
.
.
.
.
.CAS NO
.
67516630
.no
(CAS NO
67516630)CAS NO
67516630)
CAS NO
67516630)
CAS NO
67516630)
CAS NO
67516630)
CAS NO
67516630)
CAS NO
67516630)
CAS NO
67516630)
CAS NO
7667666676676676676676676676676676676676676676676676676670) is a structurally complex molecule with significant potential for further exploration in pharmaceutical research.
................

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD